molecular formula C3H8ClN B1353618 Dimethylmethylenammonium chloride CAS No. 30354-18-8

Dimethylmethylenammonium chloride

Cat. No.: B1353618
CAS No.: 30354-18-8
M. Wt: 93.55 g/mol
InChI Key: ZJTROANVDZIEGB-UHFFFAOYSA-M
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Safety and Hazards

DMMC is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Dimethylmethylenammonium chloride plays a crucial role in biochemical reactions as a dimethylaminomethylating agent. It interacts with a variety of biomolecules, including aldehydes, ketones, and enolates, to form Mannich products. These interactions are essential for the synthesis of complex organic molecules. The compound’s ability to facilitate the formation of carbon-carbon bonds makes it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of complex molecules that are crucial for cellular metabolism. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates in biochemical reactions. For example, its role in the Mannich reaction can lead to the formation of compounds that modulate enzyme activity and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a dimethylaminomethylating agent. It exerts its effects by forming covalent bonds with biomolecules, such as aldehydes and ketones, through the Mannich reaction. This reaction results in the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The compound’s ability to facilitate these reactions is due to its strong electrophilic nature, which allows it to react readily with nucleophiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease if exposed to moisture or high temperatures. Long-term studies have shown that the compound can degrade over time, leading to a reduction in its effectiveness in biochemical reactions. When stored properly, it remains a valuable reagent for organic synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of biologically active molecules without causing significant toxicity. At high doses, it can exhibit toxic effects, including irritation to the eyes, respiratory system, and skin. These adverse effects highlight the importance of careful dosage control when using the compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through the Mannich reaction. This interaction can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its ability to participate in biochemical reactions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylmethylenammonium chloride can be synthesized through the reaction of N,N-dimethylformamide with phthaloyl chloride. The process involves an acylating chlorination reaction where phthalic anhydride and thionyl chloride are used to obtain o-phthaloyl chloride, which then reacts with N,N-dimethylformamide to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes solid-liquid separation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dimethylmethylenammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and ammonia. The reactions are typically carried out under mild conditions to prevent decomposition of the reagent .

Major Products Formed

The major products formed from reactions involving this compound include Mannich bases, dihydronaphthyridinones, and cyanotetrahydrooxo-β-carbolines .

Mechanism of Action

The mechanism of action of dimethylmethylenammonium chloride involves its role as a dimethylaminomethylating agent. It facilitates the transfer of a dimethylaminomethyl group to nucleophilic substrates, such as aldehydes and ketones. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylmethylenammonium chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as a dimethylaminomethylating agent makes it a valuable reagent in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

dimethyl(methylidene)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTROANVDZIEGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952697
Record name Dimethyl(methylene)iminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30354-18-8
Record name Methanaminium, N-methyl-N-methylene-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30354-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylmethylenammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(methylene)iminium chloride
Source EPA DSSTox
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Record name Dimethylmethylenammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylmethylenammonium chloride
Reactant of Route 2
Dimethylmethylenammonium chloride
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Q & A

Q1: What is the primary use of N,N-Dimethylmethyleneiminium chloride in organic synthesis?

A1: N,N-Dimethylmethyleneiminium chloride serves as a versatile reagent for introducing aminomethyl groups, effectively acting as a preformed aminomethylating agent. Research shows its utility in modifying diverse substrates, including 2-naphthol-pyrazole conjugates. [] For instance, it selectively aminomethylates the pyrazole ring in these conjugates at the C-4 position. [] This selectivity highlights its potential for targeted modifications in complex molecules.

Q2: How does N,N-Dimethylmethyleneiminium chloride contribute to the synthesis of heterocyclic compounds?

A2: N,N-Dimethylmethyleneiminium chloride plays a crucial role in a novel synthetic route to condensed bi- and terpyridines. [] This method utilizes the hydrochlorides of β-amino ketones (Mannich bases) as starting materials. Reacting these with heteroaromatic ketones in the presence of N,N-Dimethylmethyleneiminium chloride and an ammonia source directly produces symmetrical terpyridines. [] This one-step synthesis demonstrates its efficiency in constructing complex heterocyclic systems.

Q3: Beyond organic synthesis, what other applications does N,N-Dimethylmethyleneiminium chloride have?

A3: Recent research highlights N,N-Dimethylmethyleneiminium chloride's potential as a stabilizing additive in perovskite solar cells. [] Incorporating this compound into triple cation perovskite (Cs0.05MA0.05FA0.90PbI3) thin films demonstrably enhances their stability. [] This improvement stems from its ability to limit the mobility of temperature-activated ions within the perovskite structure, thereby retarding degradation. []

Q4: Are there any studies investigating the impact of N,N-Dimethylmethyleneiminium chloride on charge carrier dynamics in perovskite solar cells?

A4: Yes, studies using temperature-dependent microwave conductivity measurements have explored the effects of N,N-Dimethylmethyleneiminium chloride on charge carrier mobility and lifetime in perovskite films under thermal stress. [] The findings reveal that its presence leads to distinct mobility behaviors across different temperature ranges, suggesting a role in influencing charge carrier scattering mechanisms. [] This research provides valuable insights into the fundamental processes governing the performance and stability of perovskite solar cells.

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